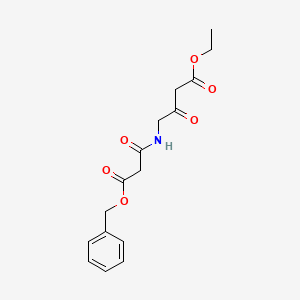
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amine, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate typically involves the following steps:
Protection of the Amine Group: The starting material, an amino acid derivative, is first protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amino acid is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Acylation: The final step involves the acylation of the ester with an appropriate acylating agent, such as acetic anhydride, under basic conditions to introduce the keto group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free amine after removal of the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group is removed in vivo to release the active drug.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate involves its conversion to active metabolites in the body. The benzyloxycarbonyl group is cleaved by enzymatic action, releasing the free amine, which can then interact with biological targets. The keto group may also participate in nucleophilic addition reactions, forming covalent bonds with target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-(benzyloxycarbonyl)acetamido)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside: Another ester with protective groups used in glycosylation reactions.
Ethyl 4-(2-cyanoacetamido)benzoate: A compound used in the synthesis of thiazolidinone derivatives.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C16H19NO6 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
ethyl 3-oxo-4-[(3-oxo-3-phenylmethoxypropanoyl)amino]butanoate |
InChI |
InChI=1S/C16H19NO6/c1-2-22-15(20)8-13(18)10-17-14(19)9-16(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
YGAJTLCTZLPLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CNC(=O)CC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
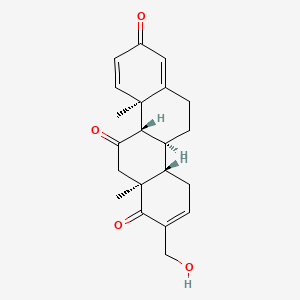

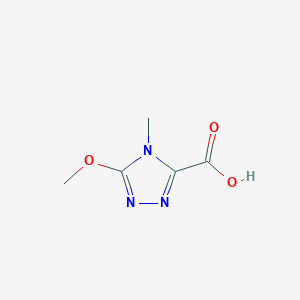

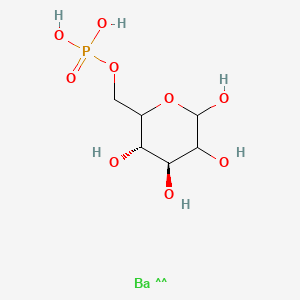
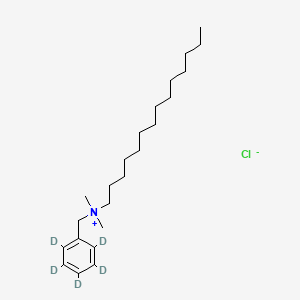
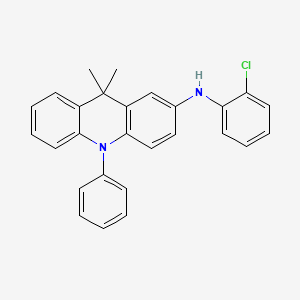
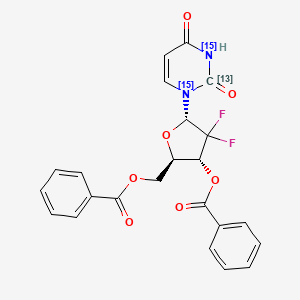
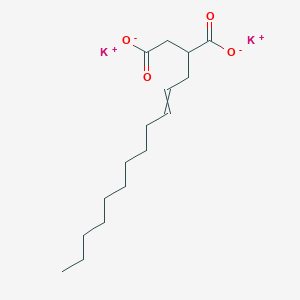
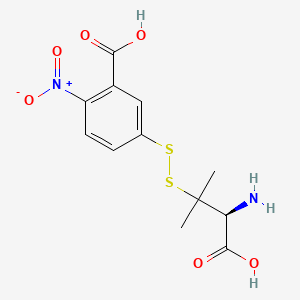
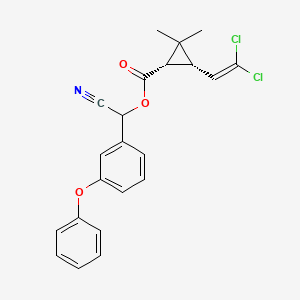
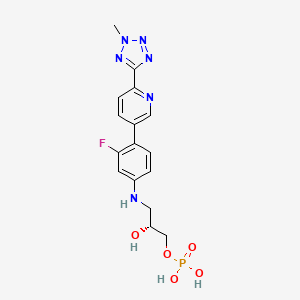
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
